molecular formula C16H17ClN4O3 B2595962 5-(4-(2-chlorophenyl)piperazine-1-carbonyl)-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 1421585-45-6

5-(4-(2-chlorophenyl)piperazine-1-carbonyl)-3-methylpyrimidine-2,4(1H,3H)-dione

Cat. No. B2595962
CAS RN: 1421585-45-6
M. Wt: 348.79
InChI Key: KPFUEEYYMMQVLX-UHFFFAOYSA-N
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Description

The compound is a derivative of piperazine and pyrimidinedione. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . Pyrimidinediones, on the other hand, are a type of pyrimidines which are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the piperazine ring, the 2-chlorophenyl group, and the 3-methylpyrimidine-2,4(1H,3H)-dione group. Each of these groups could potentially undergo different chemical reactions depending on the conditions .

Scientific Research Applications

Chemical Synthesis and Molecular Design

Piperazine-2,5-diones, such as the one described, are synthesized through various chemical reactions, including Dieckmann cyclization, showcasing their significance in chemical synthesis and molecular design. These compounds form part of a broader class of chemicals with diverse biological activities, highlighting their potential in drug development and material science. For instance, Dieckmann cyclization routes have been employed to form piperazine-2,5-diones from specific substructures, indicating the compound's relevance in creating more complex molecular architectures (Aboussafy & Clive, 2012).

Biological Activity and Pharmacological Potential

Research into compounds with the piperazine moiety often explores their broad spectrum of biological activities, which can span from antimicrobial to anticonvulsant properties. Synthesis and pharmacological evaluation of derivatives from the core structure reveal potent biological activities, suggesting their application in designing new therapeutic agents. For example, studies on novel benzodifuranyl derivatives derived from visnaginone and khellinone, which share structural similarities with the compound , have demonstrated significant anti-inflammatory and analgesic activities, pointing to the therapeutic potential of such compounds (Abu‐Hashem et al., 2020).

Drug Discovery and Development

The structural components of 5-(4-(2-chlorophenyl)piperazine-1-carbonyl)-3-methylpyrimidine-2,4(1H,3H)-dione facilitate its application in drug discovery, especially in synthesizing compounds with anticonvulsant, antimicrobial, and anti-inflammatory properties. For instance, derivatives of pyrrolidine-2,5-dione, which are structurally related, have shown promising anticonvulsant activity, indicating the potential of such compounds in developing new treatments for epilepsy and related disorders (Rybka et al., 2017).

properties

IUPAC Name

5-[4-(2-chlorophenyl)piperazine-1-carbonyl]-3-methyl-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O3/c1-19-14(22)11(10-18-16(19)24)15(23)21-8-6-20(7-9-21)13-5-3-2-4-12(13)17/h2-5,10H,6-9H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFUEEYYMMQVLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CNC1=O)C(=O)N2CCN(CC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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